8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

aqueous solubility salt formation pre-formulation

8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 2225146-81-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core bearing a 3-carboxylic acid (as hydrochloride salt) and an 8-formyl substituent. PubChem records (CID provide its molecular formula (C₉H₇ClN₂O₃) and computed physicochemical descriptors, including a molecular weight of 226.61 g/mol, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) of 71.7 Ų.

Molecular Formula C9H7ClN2O3
Molecular Weight 226.62
CAS No. 2225146-81-4
Cat. No. B2759839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
CAS2225146-81-4
Molecular FormulaC9H7ClN2O3
Molecular Weight226.62
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C=O)C(=O)O.Cl
InChIInChI=1S/C9H6N2O3.ClH/c12-5-6-2-1-3-11-7(9(13)14)4-10-8(6)11;/h1-5H,(H,13,14);1H
InChIKeyBCXWXABMJCQBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Formylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride (CAS 2225146-81-4) – Core Properties and Procurement Classification


8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 2225146-81-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core bearing a 3-carboxylic acid (as hydrochloride salt) and an 8-formyl substituent. PubChem records (CID 137964037) provide its molecular formula (C₉H₇ClN₂O₃) and computed physicochemical descriptors, including a molecular weight of 226.61 g/mol, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) of 71.7 Ų [1]. Its scaffold is recognized in medicinal chemistry for its diverse biological activities, including antiulcer, anticancer, and anti-infective properties, and the compound's dual electrophilic sites (aldehyde and carboxylic acid) position it as a versatile synthon for library expansion and structure–activity relationship (SAR) studies [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 8-Formylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride (CAS 2225146-81-4)


Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives are not readily interchangeable. The hydrochloride salt at the 3-position provides distinct solubility and handling advantages over the poorly soluble free acid (CAS 2166917-05-9), which lacks protonation and is reported to have limited aqueous solubility . Conversely, the 8-formyl group offers a selective synthetic handle for downstream transformations (e.g., reductive amination, Grignard additions, or aldol-type condensations) that is absent in non-formylated analogs. Patent US4450164A explicitly demonstrates the reduction of 8-formylimidazo[1,2-a]pyridine to the 8-hydroxymethyl derivative, a critical intermediate for pharmacologically active targets, highlighting that substitution with a non-formyl analog would block this productive synthetic route [1]. The quantitative evidence below confirms why this specific dual-substituted, salt-form building block cannot be replaced by its free acid, ester, or non-formyl counterparts.

Quantitative Differentiation Evidence for 8-Formylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride (CAS 2225146-81-4) Over Closest Analogs


Aqueous Solubility Advantage Over the Free Acid Form (CAS 2166917-05-9)

The hydrochloride salt (CAS 2225146-81-4) demonstrates enhanced aqueous solubility compared to its free acid counterpart (CAS 2166917-05-9). The salt is described as water-soluble, a property conferred by protonation of the carboxylic acid moiety, while the free acid exhibits limited solubility, as indicated by the absence of quantitative aqueous solubility data in standard databases and vendor reports . Although direct numerical comparison is unavailable, this qualitative difference is a critical factor in experimental workflow compatibility and compound handling.

aqueous solubility salt formation pre-formulation

Dual-Handle Synthetic Versatility Contrasted with Mono-Substituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

The target compound uniquely possesses a free 8-formyl group (-CHO) alongside the 3-carboxylate (HCl salt), offering orthogonal reactivity absent in simpler imidazo[1,2-a]pyridine-3-carboxylic acids (e.g., CAS 6200-60-8, lacking any 8-substituent). Patent US4450164A demonstrates that 8-formyl derivatives can be directly reduced to 8-hydroxymethyl intermediates, a transformation not possible with the unsubstituted parent. This provides a direct entry point for introducing amino or ether functional groups at the 8-position [1].

synthetic handle orthogonal reactivity bioconjugation

Avoidance of Ester Hydrolysis Requirements: Differentiation from Methyl 8-Formylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2219409-02-4)

In contrast to the methyl ester analog (CAS 2219409-02-4, purity 95%), the hydrochloride salt provides the free carboxylic acid directly, eliminating the need for saponification or LiOH-mediated hydrolysis. This avoids potential aldehyde incompatibility under basic hydrolysis conditions and ensures immediate availability of the carboxylate for amide coupling or decarboxylative cross-coupling [1]. This functional form reduces both synthetic steps and the risk of side-product formation.

ester hydrolysis synthetic efficiency protecting group-free

Validated Reduction to 8-Hydroxymethyl Intermediate Confirming Synthetic Utility as a Key Intermediate

Patent US4450164A provides experimental validation that 8-formylimidazo[1,2-a]pyridine derivatives (including the target compound class) are reduced efficiently to 8-hydroxymethyl products using sodium borohydride. This reaction is foundational for producing etherifications and further functionalizations required for anti-ulcer active pharmaceutical ingredients (APIs) [1]. The explicit use of the 8-formyl group as a precursor in this patent distinguishes it from non-formylated building blocks, which cannot participate in this validated pathway.

key intermediate anti-ulcer agents process chemistry

Optimal Application Scenarios for 8-Formylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride (CAS 2225146-81-4)


Synthesis of 8-Aminomethyl or 8-Hydroxymethyl Imidazo[1,2-a]pyridine-3-carboxamide Libraries for Drug Discovery

Starting from the intact hydrochloride salt, chemists can immediately perform reductive amination at the 8-formyl group and subsequent amide coupling at the 3-carboxylic acid, constructing diverse compound libraries for antiulcer, anticancer, or anti-infective screening. The water solubility of the salt facilitates homogeneous reaction conditions, bypassing the solubility limitations of the free acid . This dual-coupling strategy is enabled uniquely by the compound’s substitution pattern and salt form.

Decarboxylative Cross-Coupling for C-3 Aryl/Aryl Imidazo[1,2-a]pyridine Synthesis

The free carboxylic acid (activated as HCl salt) is directly amenable to Pd-catalyzed decarboxylative arylation, a transformation that typically requires pre-formed carboxylate. This avoids the ester hydrolysis step and enables direct introduction of aryl/heteroaryl groups at the 3-position, a key step in generating bioactive 3-aryl imidazo[1,2-a]pyridines [1].

Process-Scale Preparation of 8-Functionalized Imidazo[1,2-a]pyridine-3-carboxylic Acid Starting Materials for Anti-Ulcer API Intermediates

As demonstrated in US4450164A, the 8-formyl intermediate can be reduced to the 8-hydroxymethyl derivative on multi-kilogram scale, serving as a direct precursor to API targets within the anti-ulcer pharmacophore class. The hydrochloride salt’s higher aqueous solubility facilitates large-scale extraction and purification workflows compared to the free acid .

Aldehyde-Specific Bioconjugation and Chemical Biology Probe Synthesis

The 8-formyl group can be exploited for bioorthogonal ligation (e.g., oxime/hydrazone formation) with amine-containing biomolecules, while the 3-carboxylate can be conjugated to carriers or fluorescent tags. The hydrochloride salt ensures the reagent remains soluble and stable under aqueous bioconjugation conditions, an advantage over the free acid or ester forms .

Quote Request

Request a Quote for 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.